5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'~2~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-2-FUROHYDRAZIDE
Beschreibung
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety, a naphthalene ring, and a furan ring, making it an interesting subject for research in organic chemistry and pharmacology.
Eigenschaften
Molekularformel |
C26H22N2O3 |
|---|---|
Molekulargewicht |
410.5g/mol |
IUPAC-Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(Z)-naphthalen-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c29-26(28-27-16-18-8-9-19-4-1-2-5-21(19)14-18)25-13-12-24(31-25)17-30-23-11-10-20-6-3-7-22(20)15-23/h1-2,4-5,8-16H,3,6-7,17H2,(H,28,29)/b27-16- |
InChI-Schlüssel |
SVXPZUCBUPMPKL-YUMHPJSZSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4 |
Isomerische SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)N/N=C\C4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: This step involves the reaction of the indene derivative with a furan-2-carbohydrazide under suitable conditions, such as refluxing in an appropriate solvent.
Formation of the Naphthalene Derivative: The final step involves the condensation of the furan-indene intermediate with a naphthalen-2-ylmethylidene derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it may exhibit biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
- 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
- 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine
Uniqueness
Compared to similar compounds, 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide stands out due to its unique combination of an indene moiety, a naphthalene ring, and a furan ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
